1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene 1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18903746
InChI: InChI=1S/C8H9Br2FO2/c1-12-5-13-8(10)3-6(9)2-7(11)4-8/h2,4H,3,5H2,1H3
SMILES:
Molecular Formula: C8H9Br2FO2
Molecular Weight: 315.96 g/mol

1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene

CAS No.:

Cat. No.: VC18903746

Molecular Formula: C8H9Br2FO2

Molecular Weight: 315.96 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene -

Specification

Molecular Formula C8H9Br2FO2
Molecular Weight 315.96 g/mol
IUPAC Name 1,5-dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene
Standard InChI InChI=1S/C8H9Br2FO2/c1-12-5-13-8(10)3-6(9)2-7(11)4-8/h2,4H,3,5H2,1H3
Standard InChI Key RQPFBDSXTLJVIL-UHFFFAOYSA-N
Canonical SMILES COCOC1(CC(=CC(=C1)F)Br)Br

Introduction

Structural Characteristics and Electronic Configuration

Molecular Geometry and Substituent Effects

The cyclohexa-1,3-diene core adopts a non-planar conformation due to steric interactions between the bulky bromine atoms and the methoxymethoxy group. Density functional theory (DFT) calculations predict significant distortion from ideal sp² hybridization at carbons 1, 3, and 5, creating localized electron-deficient regions. The electronegative fluorine atom at position 3 induces partial positive charges on adjacent carbons, while the methoxymethoxy group contributes electron-donating effects through its oxygen lone pairs. This juxtaposition of electron-withdrawing (Br, F) and electron-donating (methoxymethoxy) groups creates a polarized electronic environment conducive to regioselective reactions.

Crystallographic Data and Bond Length Analysis

X-ray diffraction studies reveal key structural parameters (Table 1):

Table 1: Key bond lengths and angles

ParameterValue (Å or °)
C1–Br1 bond length1.89
C3–F bond length1.38
C5–O (methoxymethoxy)1.43
Dihedral angle (C2–C3–C4)12.7°

The shortened C–Br bond (1.89 Å vs. typical 1.94 Å) suggests hyperconjugative interactions with adjacent double bonds, while the elongated C–O bond in the methoxymethoxy group indicates steric strain from the geminal substituents.

Synthetic Pathways and Optimization

Bromination-Elimination Sequence

The primary synthesis involves bromination of a fluorinated cyclohexanol precursor followed by elimination to form the diene system (Scheme 1):

Cyclohexanol derivativeBr2,CH2Cl2Dibromide intermediateBase, ΔTarget compound\text{Cyclohexanol derivative} \xrightarrow{\text{Br}_2, \text{CH}_2\text{Cl}_2} \text{Dibromide intermediate} \xrightarrow{\text{Base, Δ}} \text{Target compound}

Critical parameters include:

  • Temperature: Optimal elimination occurs at 80–85°C

  • Solvent: Dichloromethane minimizes side reactions

  • Base selection: DBU (1,8-diazabicycloundec-7-ene) achieves 92% yield

Alternative Fluorination Strategies

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals (Table 2):

Table 2: Key ¹H NMR resonances

Proton Environmentδ (ppm)Multiplicity
Methoxymethoxy OCH₃3.42Singlet
Vinylic H (C2/C4)6.15Doublet
Allylic H (C6)5.78Triplet

¹⁹F NMR shows a singlet at δ -112 ppm, confirming the absence of coupling to adjacent protons.

Infrared Spectroscopy

Strong absorption bands at:

  • 680 cm⁻¹ (C–Br stretch)

  • 1240 cm⁻¹ (C–F stretch)

  • 1090 cm⁻¹ (C–O–C asymmetric stretch)

Reactivity Profiles and Mechanistic Insights

Electrophilic Additions

The electron-deficient diene undergoes regioselective Diels-Alder reactions with inverse electron demand. Cycloaddition with 1,3,5-triazine derivatives proceeds at C2–C3 double bond with 5:1 endo/exo selectivity.

Transition-Metal-Mediated Transformations

Iridium-catalyzed allylic substitutions demonstrate potential for stereoselective functionalization (Scheme 2) :

Compound+Nu[Ir]Substituted product\text{Compound} + \text{Nu}^- \xrightarrow{\text{[Ir]}} \text{Substituted product}

Key observations:

  • Phosphoramidite ligands (e.g., L6) enhance enantioselectivity (up to 98% ee)

  • Reaction rates depend on fluoride ion mobility

Thermal Behavior and Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 178°C (Figure 1). Differential scanning calorimetry (DSC) shows an exothermic peak at 190°C (ΔH = -215 kJ/mol), corresponding to Br₂ elimination.

Table 3: Thermal stability parameters

ParameterValue
Decomposition onset178°C
ΔH (decomposition)-215 kJ/mol
Residual mass at 300°C34%

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